1-(1-(4-Methylpiperazin-1-yl)-1-phenylpropan-2-yl)-3-phenylurea
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Overview
Description
1-(1-(4-Methylpiperazin-1-yl)-1-phenylpropan-2-yl)-3-phenylurea is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, pharmacology, and industrial chemistry. The presence of both piperazine and phenylurea moieties in its structure suggests a range of biological activities and chemical reactivity.
Mechanism of Action
Target of Action
The primary targets of this compound appear to be alpha1-adrenergic receptors . These receptors are among the most studied G protein-coupled receptors and are significant targets for various neurological conditions treatment . They are involved in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
Similar compounds have shown affinity for these receptors in the range from 22 nm to 250 nm . This suggests that the compound may bind to these receptors and modulate their activity.
Biochemical Pathways
Alpha1-adrenergic receptors, the primary targets of this compound, are known to be involved in numerous pathways related to the contraction of smooth muscles and the regulation of blood pressure .
Pharmacokinetics
Similar compounds have been found to exhibit an acceptable pharmacokinetic profile . This suggests that the compound may have suitable bioavailability for therapeutic use.
Result of Action
Given its target, it is likely that the compound affects the contraction of smooth muscles and potentially the regulation of blood pressure .
Preparation Methods
The synthesis of 1-(1-(4-Methylpiperazin-1-yl)-1-phenylpropan-2-yl)-3-phenylurea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Derivative: The initial step involves the synthesis of 4-methylpiperazine, which can be achieved through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Urea Formation: The final step involves the reaction of the intermediate with phenyl isocyanate to form the desired this compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
1-(1-(4-Methylpiperazin-1-yl)-1-phenylpropan-2-yl)-3-phenylurea undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Comparison with Similar Compounds
1-(1-(4-Methylpiperazin-1-yl)-1-phenylpropan-2-yl)-3-phenylurea can be compared with other similar compounds, such as:
4-Methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone: This compound also contains a piperazine moiety and has been studied for its anti-inflammatory and anti-nociceptive effects.
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzoic acid: This compound is another piperazine derivative with potential anticancer activity.
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
1-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]-3-phenylurea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O/c1-17(22-21(26)23-19-11-7-4-8-12-19)20(18-9-5-3-6-10-18)25-15-13-24(2)14-16-25/h3-12,17,20H,13-16H2,1-2H3,(H2,22,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMWDNSMFAUWBPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)N2CCN(CC2)C)NC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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